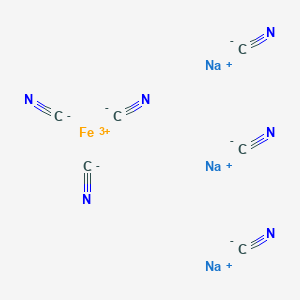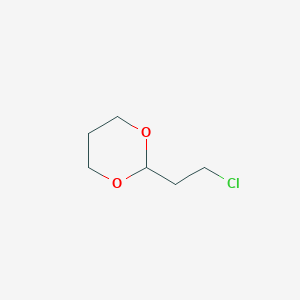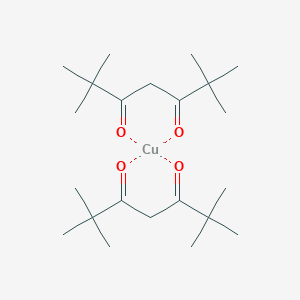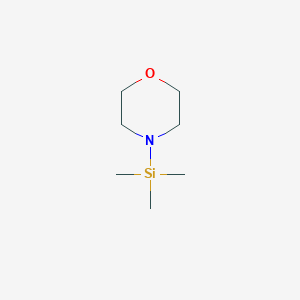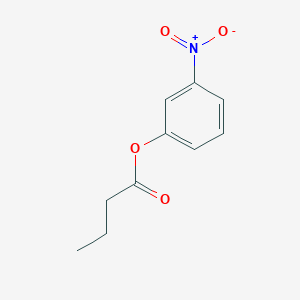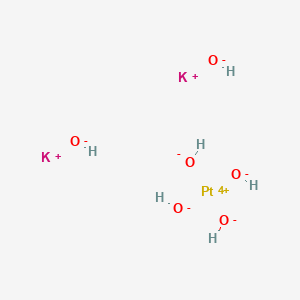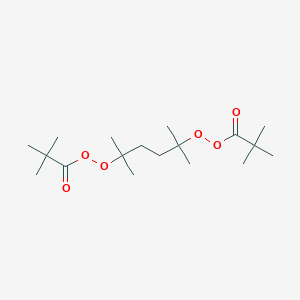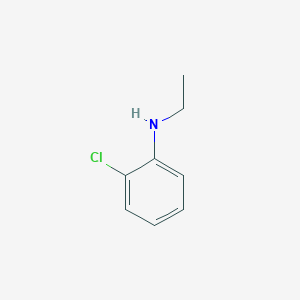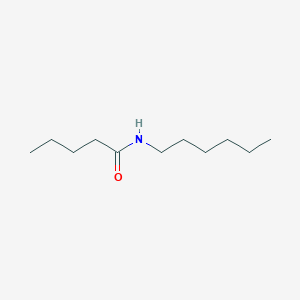
n-Hexylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexylpentanamide is a chemical compound that is used in various scientific research applications. It is a member of the amide family of compounds and is commonly used as a solvent and a surfactant. The compound is synthesized using a specific method, which will be discussed in The mechanism of action, biochemical and physiological effects, and advantages and limitations of using n-Hexylpentanamide in lab experiments will also be explored. Finally, future directions for research on this compound will be discussed.
Wirkmechanismus
The mechanism of action of n-Hexylpentanamide is not fully understood. However, it is believed to act as a surfactant, reducing the surface tension of solutions and improving their solubility. This property makes it useful in drug delivery systems and protein isolation and purification.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of n-Hexylpentanamide. However, it has been shown to have low toxicity and is considered safe for use in lab experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using n-Hexylpentanamide in lab experiments is its ability to act as a surfactant, improving the solubility of compounds and proteins. It is also relatively safe and has low toxicity. However, its use is limited by its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on n-Hexylpentanamide. One area of interest is its use in drug delivery systems, particularly in the development of new cancer treatments. Another area of interest is its use in biotechnology, specifically in the isolation and purification of proteins. Additionally, there is potential for its use in materials science, particularly in the synthesis of nanoparticles and thin films. Further research is needed to fully understand the mechanism of action and potential applications of n-Hexylpentanamide.
Synthesemethoden
N-Hexylpentanamide is synthesized through the reaction of hexylamine with pentanoyl chloride. The reaction takes place in the presence of a catalyst, such as triethylamine. The resulting product is purified through a series of distillations and recrystallizations to obtain pure n-Hexylpentanamide.
Wissenschaftliche Forschungsanwendungen
N-Hexylpentanamide is used in various scientific research applications, including pharmaceuticals, biotechnology, and materials science. In the pharmaceutical industry, it is used as a solvent for drug delivery systems and as a surfactant for emulsions. In biotechnology, it is used as a surfactant for protein isolation and purification. In materials science, it is used as a surfactant for the synthesis of nanoparticles and as a solvent for the preparation of thin films.
Eigenschaften
CAS-Nummer |
10264-25-2 |
|---|---|
Produktname |
n-Hexylpentanamide |
Molekularformel |
C11H23NO |
Molekulargewicht |
185.31 g/mol |
IUPAC-Name |
N-hexylpentanamide |
InChI |
InChI=1S/C11H23NO/c1-3-5-7-8-10-12-11(13)9-6-4-2/h3-10H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
HYTMILDAGQOHDF-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)CCCC |
Kanonische SMILES |
CCCCCCNC(=O)CCCC |
Andere CAS-Nummern |
10264-25-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





